3-(1-benzylpiperidin-4-yl)-5-chloro-1H-indole
Description
3-(1-Benzylpiperidin-4-yl)-5-chloro-1H-indole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzylpiperidine moiety attached to an indole ring, with a chlorine atom at the 5-position of the indole. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Properties
Molecular Formula |
C20H21ClN2 |
|---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-5-chloro-1H-indole |
InChI |
InChI=1S/C20H21ClN2/c21-17-6-7-20-18(12-17)19(13-22-20)16-8-10-23(11-9-16)14-15-4-2-1-3-5-15/h1-7,12-13,16,22H,8-11,14H2 |
InChI Key |
NRIVFQIOYWIUPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CNC3=C2C=C(C=C3)Cl)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzylpiperidin-4-yl)-5-chloro-1H-indole typically involves multiple steps, starting with the preparation of the benzylpiperidine intermediate. One common method involves the reaction of 1-benzylpiperidine with 5-chloroindole under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran (THF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. These methods aim to minimize by-products and enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzylpiperidin-4-yl)-5-chloro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 5-position of the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups at the 5-position of the indole ring.
Scientific Research Applications
3-(1-Benzylpiperidin-4-yl)-5-chloro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 3-(1-benzylpiperidin-4-yl)-5-chloro-1H-indole involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, modulating their activity. The compound may act as an agonist or antagonist, depending on the receptor type and the context of its use. The pathways involved in its mechanism of action include signal transduction pathways that regulate neurotransmitter release and receptor sensitivity .
Comparison with Similar Compounds
Similar Compounds
N-(1-Benzylpiperidin-4-yl)acetohydrazide: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
N-(2-(1-Benzylpiperidin-4-yl)ethyl)-5-chloropicolinamide: Shares the benzylpiperidine moiety but differs in the indole ring substitution pattern.
Uniqueness
3-(1-Benzylpiperidin-4-yl)-5-chloro-1H-indole is unique due to the specific positioning of the chlorine atom on the indole ring, which influences its reactivity and interaction with biological targets
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
